8-Chloro-2-methyl-1-octene
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Description
“8-Chloro-2-methyl-1-octene” is an organic compound with the molecular formula C9H17Cl . It is a derivative of octene, where a chlorine atom is substituted at the 8th carbon and a methyl group is substituted at the 2nd carbon .
Molecular Structure Analysis
The molecular structure of “8-Chloro-2-methyl-1-octene” consists of a nine-carbon chain with a double bond between the first and second carbons, a chlorine atom attached to the eighth carbon, and a methyl group attached to the second carbon .
Scientific Research Applications
Synthesis and Chemical Reactions : 8-Chloro-2-methyl-1-octene is involved in various chemical reactions and synthetic processes. For instance, it can be used in the addition of monochlorocarbene to bicyclic compounds, as demonstrated in a study by Jefford and Wojnarowski (1967), where it leads to the formation of tricyclic structures and is stable to heat and aqueous silver ion (Jefford & Wojnarowski, 1967). Additionally, the compound has been used in the synthesis of esters derived from azabicyclo[3.2.1]octane, contributing to pharmacological studies (Izquierdo et al., 1991).
Organic Syntheses : The compound is key in organic synthesis, particularly in the formation of different types of octenes. This was highlighted in a study by Mazerolles et al. (2003), focusing on the alkylation and coupling reactions involving 8-Chloro-2-methyl-1-octene (Mazerolles, Boussaguet, & Huc, 2003).
Intermediate in Synthesis : It acts as an intermediate in the synthesis of potent antigestational agents. Takayanagi et al. (1991) used a related compound, 4-chloro-2-methyl-2-butene, in the synthesis of (E)-9-Chloro-4-methyl-8-oxo-4-nonenoic acid, illustrating its potential in medicinal chemistry (Takayanagi, Shirasaka, & Morita, 1991).
Catalysis and Chemical Engineering : In the field of catalysis and chemical engineering, 8-Chloro-2-methyl-1-octene has been studied for its role in the oligomerization of 1-butene over carbon-supported cobalt catalysts, as noted by Xu et al. (2016). This research highlights its significance in industrial applications (Xu et al., 2016).
Atmospheric Chemistry : The compound is also relevant in atmospheric chemistry, as shown by Paulson and Seinfeld (1992) in their study on the atmospheric photochemical oxidation of 1-octene, which relates to environmental science and atmospheric reactions (Paulson & Seinfeld, 1992).
Stereochemistry and Organometallic Chemistry : It is used to understand stereochemical processes in organometallic compounds. Magnuson et al. (1978) utilized a similar compound in their study of nucleophilic decomposition of organocobalt(IV) compounds, shedding light on stereochemical transformations (Magnuson, Halpern, Levitin, & Vol’pin, 1978).
properties
IUPAC Name |
8-chloro-2-methyloct-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl/c1-9(2)7-5-3-4-6-8-10/h1,3-8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPNRBVXACSCEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641086 |
Source
|
Record name | 8-Chloro-2-methyloct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-methyl-1-octene | |
CAS RN |
485320-16-9 |
Source
|
Record name | 8-Chloro-2-methyl-1-octene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485320-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-methyloct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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